![molecular formula C12H16O3 B14370517 4-[(2-Methoxyphenyl)methoxy]butan-2-one CAS No. 90033-47-9](/img/structure/B14370517.png)
4-[(2-Methoxyphenyl)methoxy]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methoxyphenyl)methoxy]butan-2-one, also known as Anisylacetone, is an organic compound with the molecular formula C11H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a butanone structure. This compound is known for its sweet, floral, and fruity odor, often used in flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(2-Methoxyphenyl)methoxy]butan-2-one can be synthesized through the condensation of acetone with anisaldehyde, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the intermediate product to the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors for the condensation and hydrogenation steps.
Catalyst Recovery: Efficient recovery and reuse of the palladium catalyst to minimize costs.
Purification: Distillation or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methoxyphenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(2-Methoxyphenyl)methoxy]butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methoxyphenyl)methoxy]butan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress and inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone:
Raspberry Ketone Methyl Ether: Shares the methoxyphenyl group but differs in the ketone structure.
p-Methoxybenzylacetone: Another compound with a methoxyphenyl group but different connectivity.
Uniqueness
4-[(2-Methoxyphenyl)methoxy]butan-2-one stands out due to its specific combination of a methoxyphenyl group and a butanone structure, giving it unique chemical and physical properties. Its pleasant odor and potential biological activities make it valuable in various applications .
Propiedades
Número CAS |
90033-47-9 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
4-[(2-methoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-10(13)7-8-15-9-11-5-3-4-6-12(11)14-2/h3-6H,7-9H2,1-2H3 |
Clave InChI |
ZVMLOEQEIOGVRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCOCC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


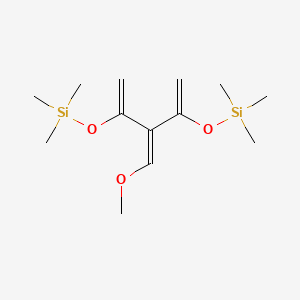
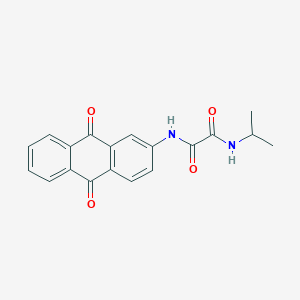

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)
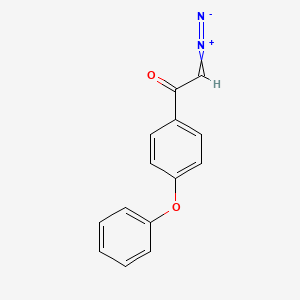

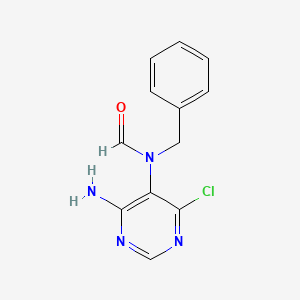
![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)
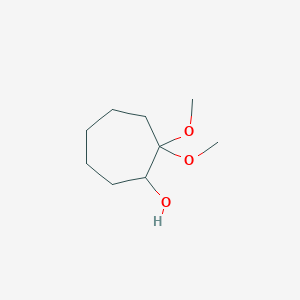


![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
